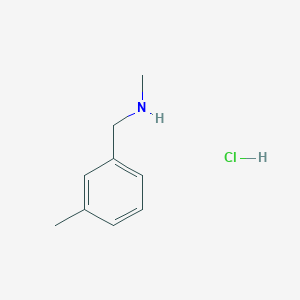

N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride

Description

N-Methyl-1-(3-methylphenyl)methanamine hydrochloride (CAS: 5267-48-1) is a substituted benzylamine derivative with the molecular formula C₉H₁₄ClN . Structurally, it consists of a methyl group attached to the nitrogen atom and a 3-methylphenyl group bonded to the methanamine backbone, forming a hydrochloride salt. This compound is used in organic synthesis and pharmaceutical research, particularly as an intermediate for bioactive molecules. Its IUPAC name is (3-methylphenyl)-phenylmethanamine hydrochloride, and its InChI key is NDFHIOAWQHPWSW-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-methyl-1-(3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-4-3-5-9(6-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTPNIRUXCBJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490432-03-4 | |

| Record name | methyl[(3-methylphenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride typically involves the methylation of 3-methylbenzylamine. One common method is the reductive amination of 3-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride can undergo oxidation reactions to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the methyl group on the nitrogen can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: N-Methyl-1-(3-methylphenyl)methanamine N-oxide.

Reduction: Secondary amines such as N-methyl-3-methylphenylamine.

Substitution: Various substituted amines depending on the substituent introduced.

Scientific Research Applications

N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme catalysis, or receptor-ligand binding, depending on the specific application.

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

- N-Methyl-1-(2-methylphenyl)methanamine hydrochloride (CAS: 1071580-83-0):

- N-Methyl-1-(4-methylphenyl)methanamine hydrochloride (CAS: 874-74-8):

Halogen-Substituted Analogues

- 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS: 90389-46-1): Features a chlorine substituent instead of methyl at the 3-position.

Nitro-Substituted Analogues

- N-Methyl-1-(3-nitrophenyl)methanamine (CAS: 19499-61-7):

Functional Analogues in Pharmacological Contexts

Amphetamine Derivatives

- N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA): Shares the N-methylmethanamine backbone but includes a propan-2-amine chain and a 4-methoxyphenyl group.

- N-Methyl-1-(4-fluorophenyl)propan-2-amine hydrochloride (4-FMA) :

Pharmacological Potential

- TAAR1 Agonism: Analogues like ulotaront (a thieno-oxepin derivative) demonstrate trace amine-associated receptor 1 (TAAR1) agonism for schizophrenia treatment, though the target compound’s direct activity remains unexplored .

- Antimicrobial Activity : Nitrofuran derivatives, such as N-methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride , show antibacterial effects, suggesting nitro-group incorporation could expand the target compound’s utility .

Biological Activity

N-Methyl-1-(3-methylphenyl)methanamine; hydrochloride, also known as a derivative of methanamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Structure and Composition

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H15N·HCl

- Molecular Weight : Approximately 185.7 g/mol

Physical Properties

- Appearance : Typically presented as a white crystalline powder.

- Solubility : Soluble in water and organic solvents like ethanol and methanol.

Antimicrobial and Antiviral Properties

Research indicates that N-Methyl-1-(3-methylphenyl)methanamine exhibits significant antimicrobial and antiviral properties. It has been studied for its potential to inhibit various pathogens, including bacteria and viruses.

The mechanism through which this compound exerts its biological effects often involves:

- Inhibition of Enzymes : It may inhibit enzymes critical for pathogen survival.

- Receptor Modulation : The compound can bind to specific receptors, altering cellular signaling pathways.

Therapeutic Applications

There are ongoing investigations into the therapeutic applications of N-Methyl-1-(3-methylphenyl)methanamine, particularly in:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects.

Summary of Biological Activities

Study 1: Antiviral Activity

A study focused on the antiviral properties of N-Methyl-1-(3-methylphenyl)methanamine demonstrated its effectiveness against HIV-1. The compound was found to inhibit the reverse transcriptase enzyme, a crucial target in HIV treatment.

Findings:

- EC50 Value : Submicromolar concentrations were effective in inhibiting viral replication.

- Mechanism : Allosteric inhibition of reverse transcriptase was noted, indicating a unique binding affinity.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using a rat model. The results indicated a significant reduction in inflammatory cytokines following treatment with the compound.

Findings:

- Cytokine Levels : IL-6 and TNF-alpha levels were markedly decreased.

- Potential Applications : Suggests use in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.